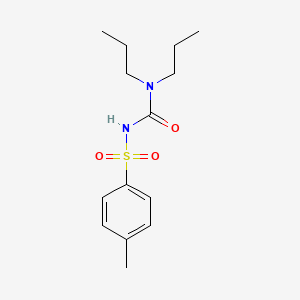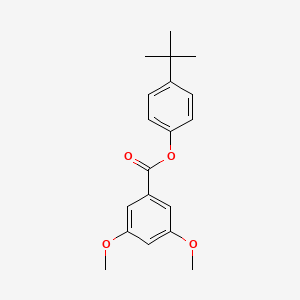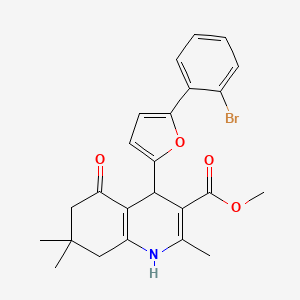
Bis(4,5-dimethyl-2-nitrophenyl)diselane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-NITRO-3,4-XYLYL DISELENIDE: is an organic compound with the molecular formula C16H16N2O4Se2 . It is a member of the diselenide family, characterized by the presence of a diselenide bond (Se-Se) in its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 6-NITRO-3,4-XYLYL DISELENIDE typically involves the reaction of 6-nitro-3,4-xylyl halides with potassium selenocyanate, followed by alkaline hydrolysis of the in situ generated selenocyanate . The reaction is carried out in an aqueous medium, which is both efficient and environmentally friendly. The reaction conditions include:
Temperature: 65°C
Base: Potassium phosphate (K3PO4)
Solvent: Water
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 6-NITRO-3,4-XYLYL DISELENIDE undergoes various chemical reactions, including:
Oxidation: The diselenide bond can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The nitro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Selenoxide derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-NITRO-3,4-XYLYL DISELENIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antioxidant and anticancer properties.
Medicine: Explored for its chemopreventive and therapeutic potential in cancer treatment.
Mecanismo De Acción
The mechanism of action of 6-NITRO-3,4-XYLYL DISELENIDE involves its ability to modulate redox reactions and interact with biological molecules. The diselenide bond can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cancer cells, leading to cell death . The compound may also interact with selenoproteins and other molecular targets involved in cellular redox homeostasis.
Comparación Con Compuestos Similares
- Diphenyl diselenide
- Dimethyl diselenide
- Bis(2-hydroxyphenyl) diselenide
- Bis(3-hydroxyphenyl) diselenide
- Bis(4-hydroxyphenyl) diselenide
Comparison: 6-NITRO-3,4-XYLYL DISELENIDE is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to other diselenides. This makes it particularly useful in specific synthetic and biological applications where the nitro group can participate in additional chemical transformations .
Propiedades
Número CAS |
35350-44-8 |
|---|---|
Fórmula molecular |
C16H16N2O4Se2 |
Peso molecular |
458.3 g/mol |
Nombre IUPAC |
1-[(4,5-dimethyl-2-nitrophenyl)diselanyl]-4,5-dimethyl-2-nitrobenzene |
InChI |
InChI=1S/C16H16N2O4Se2/c1-9-5-13(17(19)20)15(7-11(9)3)23-24-16-8-12(4)10(2)6-14(16)18(21)22/h5-8H,1-4H3 |
Clave InChI |
VCGJYIWNJPIBDN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)[Se][Se]C2=C(C=C(C(=C2)C)C)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


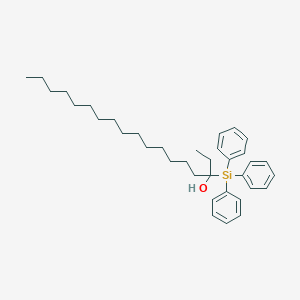
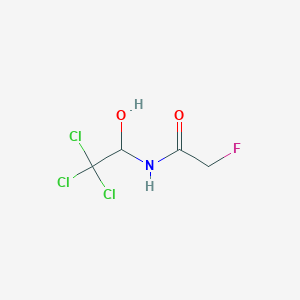
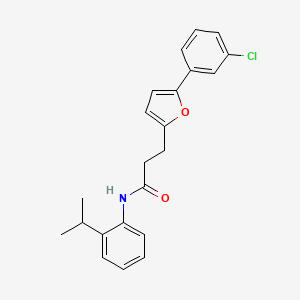

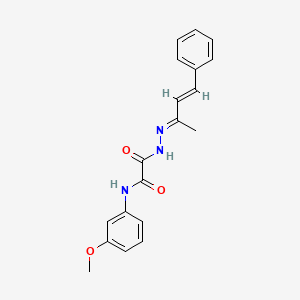
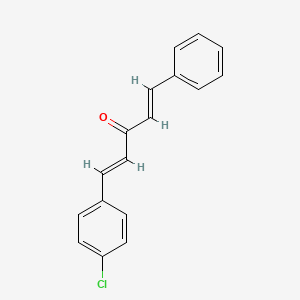
![N-[(Benzyloxy)carbonyl]seryltyrosine](/img/structure/B11953957.png)




